2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-
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Description
2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl- is a useful research compound. Its molecular formula is C18H18O and its molecular weight is 250.3 g/mol. The purity is usually 95%.
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Biological Activity
2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-, commonly referred to as a type of chalcone, is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies that highlight its potential applications in various fields, particularly in pharmaceuticals.
- Molecular Formula : C18H18O
- Molecular Weight : 270.34 g/mol
- CAS Number : 40414-57-1
- Density : 1.078 g/cm³
- Boiling Point : 363.6 °C at 760 mmHg
- Flash Point : 157.7 °C
Antioxidant Activity
Chalcones, including 2-Propen-1-one derivatives, are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Antimicrobial Activity
Studies have demonstrated that chalcones exhibit significant antimicrobial effects against a range of pathogens. For instance, research has shown that certain chalcone derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory potential of chalcones has been explored in various studies. They are reported to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
Study on Antimicrobial Properties
A study published in the "Journal of Medicinal Chemistry" evaluated the antimicrobial efficacy of several chalcone derivatives, including 2-Propen-1-one, against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting potent antimicrobial activity.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
2-Propen-1-one | 32 | E. coli |
2-Propen-1-one | 32 | S. aureus |
Study on Antioxidant Activity
In another investigation focusing on the antioxidant capacity of chalcones, it was found that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Compound Name | IC50 (µg/mL) | Assay Type |
---|---|---|
2-Propen-1-one | 25 | DPPH Scavenging |
Ascorbic Acid | 30 | DPPH Scavenging |
The biological activities of chalcones are attributed to their ability to modulate various biochemical pathways:
- Antioxidant Mechanism : Chalcones can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : They disrupt bacterial cell membranes and inhibit DNA replication in pathogens.
- Anti-inflammatory Mechanism : Chalcones inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Properties
IUPAC Name |
(E)-1-phenyl-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-14(2)16-11-8-15(9-12-16)10-13-18(19)17-6-4-3-5-7-17/h3-14H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRFTXJWVJMEU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36336-80-8 |
Source
|
Record name | NSC139724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.